2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[221]heptane is a bicyclic compound that incorporates a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[22One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine moiety to the bicyclic structure . Reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets. The bicyclic structure may contribute to the compound’s stability and bioavailability, facilitating its interaction with the target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
- 2-(3-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
- 2-(3-Bromopyridin-2-yl)-2-azabicyclo[2.2.1]heptane
Uniqueness
2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity in medicinal applications.
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-10-2-1-5-13-11(10)14-7-8-3-4-9(14)6-8/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHJGAALDKNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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